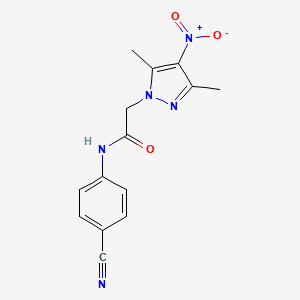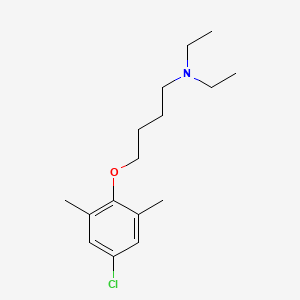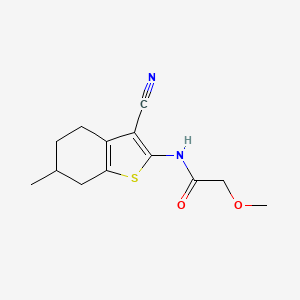![molecular formula C17H21N3O3 B4881540 1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone](/img/structure/B4881540.png)
1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as OXA-23 inhibitor, and it shows promising results in inhibiting the growth of bacteria that are resistant to multiple antibiotics.
Mécanisme D'action
The mechanism of action of 1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone involves the inhibition of OXA-23, a beta-lactamase enzyme that is responsible for antibiotic resistance in many bacteria. OXA-23 hydrolyzes beta-lactam antibiotics, rendering them ineffective against the bacteria. 1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone binds to the active site of OXA-23, preventing the hydrolysis of beta-lactam antibiotics and restoring their effectiveness against the bacteria.
Biochemical and Physiological Effects
1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone has no known biochemical or physiological effects on humans. However, this compound has shown promising results in inhibiting the growth of bacteria that are resistant to multiple antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone in lab experiments are its potent inhibitory effect on OXA-23 and its potential to restore the effectiveness of many antibiotics against antibiotic-resistant bacteria. The limitations of using this compound in lab experiments are its complex synthesis method and the need for specialized equipment and expertise to purify the compound.
Orientations Futures
There are several future directions for research on 1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone. One direction is to investigate the effectiveness of this compound against other beta-lactamase enzymes that are responsible for antibiotic resistance in bacteria. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its potential for clinical use. Additionally, research can be conducted to optimize the synthesis method of this compound to make it more accessible for lab experiments.
Méthodes De Synthèse
The synthesis of 1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone is a complex process that involves several steps. The first step involves the reaction between 4-(2-hydroxyethyl)phenyl hydrazine and ethyl chloroacetate to form 3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-amine. The second step involves the reaction between 3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-amine and 2-azepanone to form 1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone. The final step involves the purification of the compound using various techniques such as column chromatography.
Applications De Recherche Scientifique
1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone has shown promising results in inhibiting the growth of bacteria that are resistant to multiple antibiotics. This compound is a potent inhibitor of OXA-23, a beta-lactamase enzyme that is responsible for antibiotic resistance in many bacteria. The inhibition of OXA-23 by 1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone can restore the effectiveness of many antibiotics that are currently ineffective against antibiotic-resistant bacteria.
Propriétés
IUPAC Name |
1-[[3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-11-9-13-5-7-14(8-6-13)17-18-15(23-19-17)12-20-10-3-1-2-4-16(20)22/h5-8,21H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOXZWIKRQCNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({3-[4-(2-Hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4881478.png)

![1-[(2,6-dichlorophenyl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4881493.png)
![4-{2-[2-(2-naphthyloxy)ethoxy]ethyl}morpholine](/img/structure/B4881494.png)

![3-[2-(4-acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(2,4-dimethoxybenzyl)-2-piperazinone](/img/structure/B4881515.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(1H-indol-3-ylmethyl)methylamine](/img/structure/B4881528.png)
![4-[4-(4-iodophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4881534.png)
![3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4881542.png)

![1-(3-chlorophenyl)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4881547.png)
![methyl 4-({[2-(4-ethyl-1-piperazinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}amino)butanoate](/img/structure/B4881551.png)